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Compound of Interest

Compound Name: Hydroxy-PEG2-C2-methyl ester

Cat. No.: B15542204 Get Quote

For researchers, scientists, and drug development professionals navigating the intricate

landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical

determinant of therapeutic success. While polyethylene glycol (PEG) linkers, such as

"Hydroxy-PEG2-C2-methyl ester," have been a mainstay due to their hydrophilicity and

synthetic tractability, the field is rapidly evolving toward a more diverse chemical toolbox to

optimize PROTAC performance.[1][2] This guide provides an objective comparison of

alternative hydrophilic linker strategies, supported by experimental data, to empower the

rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a passive tether; it actively influences the

formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates

physicochemical properties like solubility and cell permeability, and ultimately governs the

potency (DC50) and efficacy (Dmax) of the degrader.[1][3] A suboptimal linker can lead to steric

hindrance, unfavorable conformations, or poor drug-like properties, thereby compromising

degradation efficiency.[2] This guide explores the performance of various linker classes as

alternatives to the commonly used PEG-based linkers.

The PROTAC-Mediated Protein Degradation
Pathway
PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-

proteasome system. A PROTAC molecule consists of two active ligands connected by a

chemical linker: one binds to the target Protein of Interest (POI), and the other recruits an E3
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ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to

the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to

repeat the cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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